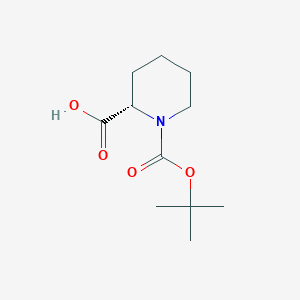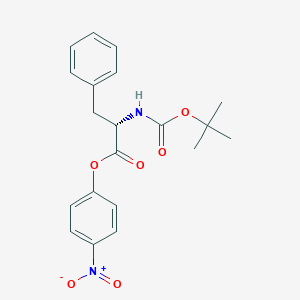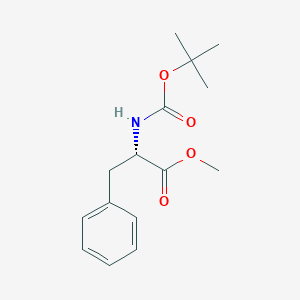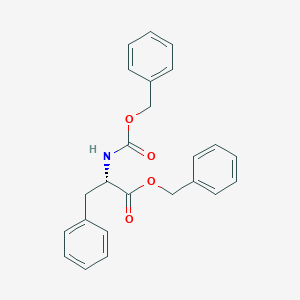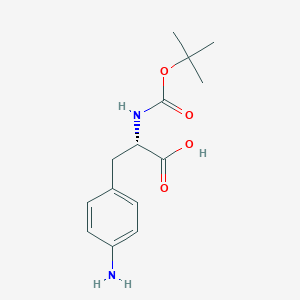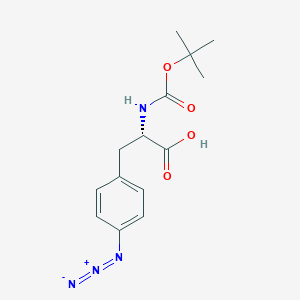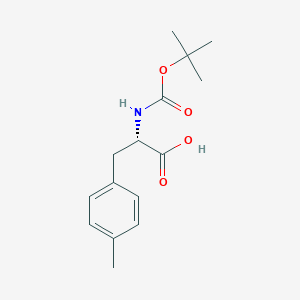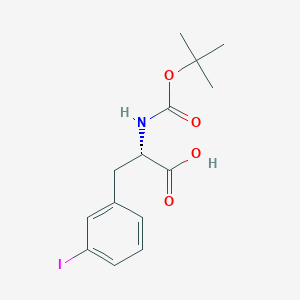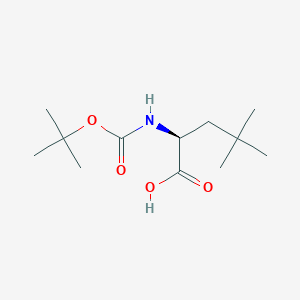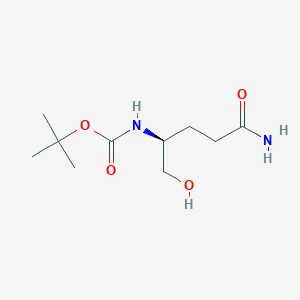
tert-butoxycarbonyl-glutaminol
Vue d'ensemble
Description
Boc-Glutaminol, also known as tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate, is a derivative of glutamine. It is commonly used in peptide synthesis and as a protecting group for amino acids. The compound is characterized by its molecular formula C10H20N2O4 and a molecular weight of 232.3 g/mol.
Applications De Recherche Scientifique
Boc-Glutaminol has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection.
Proteomics Research: Boc-Glutaminol is used in the synthesis of peptides and proteins for studying protein-protein interactions and enzyme functions.
Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Boc-Glutaminol derivatives are used in studying cellular processes and metabolic pathways involving glutamine.
Mécanisme D'action
Target of Action
Boc-Glutaminol, also known as tert-butoxycarbonyl-glutaminol, is a derivative of the amino acid glutamine Considering its structure and the role of glutamine in cellular metabolism, it can be inferred that boc-glutaminol may interact with enzymes involved in glutamine metabolism .
Mode of Action
The Boc group in Boc-Glutaminol is a protective group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amine group . The Boc group can be removed under mildly acidic conditions .
Biochemical Pathways
Glutamine plays a pivotal role in various biochemical pathways. It is a source of carbon and nitrogen for biosynthesis and is involved in the tricarboxylic acid (TCA) cycle . Glutamine also contributes to the synthesis of nucleotides, glutathione, and other nonessential amino acids
Pharmacokinetics
The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .
Result of Action
Considering the role of glutamine in cellular metabolism, it can be inferred that boc-glutaminol may influence processes such as energy production, redox homeostasis, and cell signaling .
Action Environment
The action of Boc-Glutaminol may be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the presence of other reactive species in the environment could potentially influence the reactivity of Boc-Glutaminol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boc-Glutaminol is synthesized through the protection of the amino group of glutamine using tert-butyl dicarbonate (Boc2O). The reaction typically involves the following steps:
Protection of the Amino Group: The amino group of glutamine is protected by reacting it with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine.
Purification: The resulting Boc-protected glutamine is purified through crystallization or chromatography to obtain Boc-Glutaminol.
Industrial Production Methods: Industrial production of Boc-Glutaminol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of glutamine are reacted with tert-butyl dicarbonate in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Boc-Glutaminol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Deprotected Glutaminol: Removal of the Boc group yields free glutaminol.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Boc-Glutamine: Similar to Boc-Glutaminol but lacks the hydroxyl group.
Fmoc-Glutaminol: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group for protection.
Cbz-Glutaminol: Uses the carbobenzoxy (Cbz) group for protection.
Uniqueness: Boc-Glutaminol is unique due to its combination of the Boc protecting group and the hydroxyl group, making it versatile for various chemical modifications and applications in peptide synthesis .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPHBGOYBNCKNT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427151 | |
| Record name | boc-Glutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133565-42-1 | |
| Record name | boc-Glutaminol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


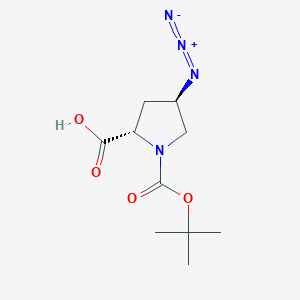
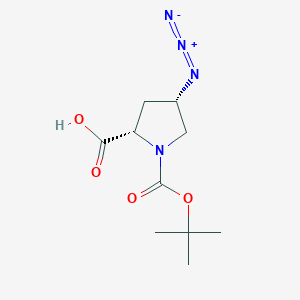
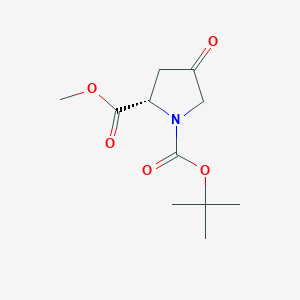
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558229.png)
